5-Isothiocyanatothiazol-2-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-isothiocyanato-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3S2/c5-4-6-1-3(9-4)7-2-8/h1H,(H2,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYOTDMQCSXLJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)N)N=C=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401303762 | |
| Record name | 5-Isothiocyanato-2-thiazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401303762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39136-65-7 | |
| Record name | 5-Isothiocyanato-2-thiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39136-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Isothiocyanato-2-thiazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401303762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Isothiocyanatothiazol 2 Amine and Precursors
Strategies for Thiazole (B1198619) Ring Formation with 2-Amino Substitution
The construction of the 2-aminothiazole (B372263) ring is a fundamental step in the synthesis of the target compound. Various methods have been developed for this purpose, with the Hantzsch thiazole synthesis being the most prominent.
Hantzsch Thiazole Synthesis and its Adaptations for 2-Aminothiazoles
The Hantzsch thiazole synthesis, first reported in 1887, is a widely utilized method for the preparation of thiazole derivatives. chemistrysteps.com The classical approach involves the condensation reaction between an α-haloketone and a thiourea (B124793). chemistrysteps.com This reaction proceeds through the initial formation of an S-alkylated isothiourea intermediate, which then undergoes cyclization and dehydration to yield the 2-aminothiazole ring.
Numerous adaptations to the classical Hantzsch synthesis have been developed to improve yields, reduce reaction times, and employ more environmentally benign conditions. Microwave-assisted Hantzsch synthesis has been shown to significantly accelerate the reaction, often leading to higher yields in a shorter time compared to conventional heating. beilstein-journals.org Furthermore, catalyst-free and solvent-free conditions have been explored, offering greener alternatives to the traditional protocol. For instance, the reaction of α-diazoketones with thiourea in the presence of PEG-400 has been reported to produce 2-aminothiazoles in high yields without the need for a catalyst.
| Reactants | Conditions | Product | Yield (%) | Reference |
| α-Haloketone, Thiourea | Conventional Heating | 2-Aminothiazole | Varies | chemistrysteps.com |
| 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone, N-phenylthiourea | Microwave, Methanol | N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amine | >85 | beilstein-journals.org |
| α-Diazoketone, Thiourea | PEG-400, 100°C | 2-Aminothiazole | 87-96 | |
| Acetophenone, Thiourea, Iodine | Solvent-free, 80°C | 4-Phenyl-2-aminothiazole | 92 |
Table 1: Examples of Hantzsch Thiazole Synthesis and its Adaptations
Alternative Cyclization Approaches to 2-Aminothiazole Scaffolds
While the Hantzsch synthesis is prevalent, other methods for constructing the 2-aminothiazole skeleton exist. The Cook-Heilborn synthesis, for example, involves the reaction of an α-aminonitrile with carbon disulfide, dithioacids, or isothiocyanates to form a 5-aminothiazole. nih.gov This method provides access to a different substitution pattern on the thiazole ring compared to the Hantzsch synthesis.
Another approach involves the reaction of thiourea with α,β-unsaturated ketones. This method can proceed through a Michael addition of thiourea to the unsaturated system, followed by cyclization and oxidation to afford the 2-aminothiazole. beilstein-journals.org Electrochemical methods have also been developed, where active methylene (B1212753) ketones react with thioureas in the presence of a mediator like NH4I in an undivided cell to produce 2-aminothiazoles. beilstein-journals.orgnih.gov
| Reactants | Conditions | Product | Yield (%) | Reference |
| α-Aminonitrile, Carbon Disulfide | Room Temperature | 5-Amino-2-mercaptothiazole | Varies | nih.gov |
| Ethyl acetoacetate, Thiourea, NH4I | Electrolysis, Graphite electrodes | Ethyl 2-amino-4-methylthiazole-5-carboxylate | 77 | beilstein-journals.orgnih.gov |
| Chalcone, Thiourea | I2, Ethanol (B145695), Reflux | 2-Amino-4,5-diarylthiazole | Good |
Table 2: Examples of Alternative Syntheses of 2-Aminothiazoles
Regioselective Introduction of Isothiocyanate Moiety at the 5-Position of 2-Aminothiazoles
Once the 2-aminothiazole core is synthesized, the next critical step is the introduction of the isothiocyanate group specifically at the 5-position. This is typically achieved through a multi-step sequence involving halogenation followed by substitution.
Halogenation at the 5-Position of 2-Aminothiazoles and Subsequent Derivatization
The 5-position of the 2-aminothiazole ring is susceptible to electrophilic halogenation. wikipedia.org Bromination is a common strategy, often carried out using bromine in acetic acid or N-bromosuccinimide (NBS) in a suitable solvent. chemicalbook.comchemicalbook.com This reaction proceeds via an addition-elimination mechanism to yield the 2-amino-5-halothiazole. wikipedia.org The resulting 5-halo-2-aminothiazole is a key intermediate for the introduction of the isothiocyanate group. jocpr.com
The 5-halo-2-aminothiazole can then be converted to 5-isothiocyanatothiazol-2-amine through reaction with a thiocyanate (B1210189) salt, such as potassium or sodium thiocyanate. This nucleophilic substitution reaction displaces the halide to form the desired isothiocyanate. Another method involves the reaction of the 5-amino-substituted precursor with thiophosgene (B130339) (CSCl2). nih.gov
| Starting Material | Reagent | Product | Yield (%) | Reference |
| 2-Aminothiazole | Br2, Acetic Acid | 2-Amino-5-bromothiazole | 75 | chemicalbook.comchemicalbook.com |
| 2-Amino-4-phenylthiazole | Br2, DMF | 2-Amino-5-bromo-4-phenylthiazole | Good | jocpr.com |
| 2-Amino-5-bromothiazole | KSCN, DMF | 5-Isothiocyanato-2-aminothiazole | Not specified | |
| 2-Amino-5-bromothiazole | Thiophosgene | 5-Isothiocyanato-2-aminothiazole | Not specified | nih.gov |
Table 3: Halogenation and Subsequent Isothiocyanation of 2-Aminothiazoles
Direct Functionalization Methods for Isothiocyanate Incorporation
Direct C-H functionalization to introduce an isothiocyanate group at the 5-position of a 2-aminothiazole is a less common approach. While methods for direct C-H isothiocyanation of some heterocyclic systems have been reported, for instance, using rhodium catalysis, their specific application to the 5-position of 2-aminothiazoles is not well-documented in the reviewed literature. nih.govgoogle.com The predominant strategy remains the two-step process involving halogenation and subsequent substitution.
Multi-Step Synthetic Pathways for this compound
The synthesis of this compound is inherently a multi-step process. A typical synthetic route commences with the formation of the 2-aminothiazole ring, most commonly via the Hantzsch synthesis. This is followed by the regioselective halogenation at the 5-position, typically bromination, to yield 2-amino-5-bromothiazole. The final step involves the conversion of the 5-bromo derivative to the target isothiocyanate. This transformation is generally achieved by reacting 2-amino-5-bromothiazole with a thiocyanate salt, such as potassium thiocyanate, in a polar aprotic solvent like dimethylformamide (DMF). An alternative final step is the reaction with thiophosgene.
A representative multi-step synthesis is outlined below:
Step 1: Synthesis of 2-Aminothiazole (via Hantzsch Synthesis) An α-haloaldehyde or α-haloketone is reacted with thiourea in a suitable solvent, often ethanol, under reflux to produce 2-aminothiazole.
Step 2: Bromination of 2-Aminothiazole 2-Aminothiazole is dissolved in a solvent like acetic acid and treated with bromine at a controlled temperature to afford 2-amino-5-bromothiazole. chemicalbook.comchemicalbook.com
Step 3: Synthesis of this compound The 2-amino-5-bromothiazole is then reacted with potassium thiocyanate in a solvent such as DMF, typically with heating, to yield the final product, this compound.
This sequential approach allows for the controlled and regioselective synthesis of the target compound.
Chemical Derivatization and Scaffold Modification of 5 Isothiocyanatothiazol 2 Amine
Reactions Involving the Isothiocyanate Group
The isothiocyanate group is a powerful electrophile, readily undergoing addition reactions with various nucleophiles. Its reactivity is central to the construction of more complex molecules, including various sulfur and nitrogen-containing heterocycles.
Nucleophilic Additions with Amines: Formation of Thioureas
The reaction between an isothiocyanate and a primary or secondary amine is a classic and highly efficient method for the synthesis of N,N'-disubstituted or trisubstituted thioureas. uobabylon.edu.iq In this reaction, the lone pair of the amine's nitrogen atom acts as a nucleophile, attacking the electrophilic central carbon atom of the isothiocyanate group. This process typically proceeds readily, often at room temperature or with gentle heating in a suitable solvent like ethanol (B145695), to yield the corresponding thiourea (B124793) derivative. uobabylon.edu.iqnih.gov The resulting thiourea moiety is a common structural motif in medicinal chemistry. mdpi.com The reaction of 5-isothiocyanatothiazol-2-amine with various amines provides a straightforward route to a library of 2-aminothiazole-5-thiourea derivatives.
A series of thiourea derivatives can be synthesized by reacting 2-aminothiazole (B372263) with isothiocyanates. nih.gov This general reaction type highlights the utility of the isothiocyanate functional group in forming thiourea linkages. nih.govnih.gov The pH can be a critical factor in these reactions; isothiocyanates tend to react preferentially with amines under alkaline conditions (pH 9-11). researchgate.net
Table 1: Examples of Amine Nucleophiles for Thiourea Formation
| Nucleophile Class | Specific Example | Resulting Linkage |
|---|---|---|
| Primary Aliphatic Amine | Propylamine | N'-(thiazol-5-yl)-N-propylthiourea |
| Primary Aromatic Amine | Aniline | N'-(thiazol-5-yl)-N-phenylthiourea |
| Secondary Amine | Diethylamine | N,N-diethyl-N'-(thiazol-5-yl)thiourea |
Reactions with Alcohols and Thiols: Formation of Thiocarbamates and Dithiocarbamates
Beyond amines, the isothiocyanate group can also react with other nucleophiles such as alcohols and thiols. The reaction with an alcohol yields a thiocarbamate (or thiourethane), while the reaction with a thiol produces a dithiocarbamate. Thiols are generally more potent nucleophiles than alcohols, and their reaction with isothiocyanates proceeds more readily. msu.edu The reaction with thiols to form dithiocarbamates is often favored under neutral to slightly acidic conditions (pH 6-8). researchgate.net These reactions expand the range of possible derivatives from the this compound scaffold.
Table 2: Reactions with Alcohol and Thiol Nucleophiles
| Nucleophile | Reagent Example | Product Class |
|---|---|---|
| Alcohol | Ethanol | O-ethyl (2-aminothiazol-5-yl)carbamothioate (Thiocarbamate) |
Cycloaddition Reactions and Heterocycle Annulation via Isothiocyanate
The isothiocyanate functional group contains a C=N double bond and a C=S double bond, making it a candidate for participation in cycloaddition reactions. These reactions are powerful tools for the construction of heterocyclic rings. Isothiocyanates can act as dienophiles or dipolarophiles in reactions like [4+2] and [3+2] cycloadditions, respectively. For instance, reaction with dienes can lead to the formation of six-membered rings, while reaction with 1,3-dipoles such as nitrile oxides or azides can yield five-membered heterocycles. This reactivity provides a pathway for annulating a new heterocyclic ring system onto the thiazole (B1198619) core at the C5 position, significantly increasing molecular complexity. While specific examples involving this compound are not extensively documented, the known reactivity of isothiocyanates suggests this is a viable strategy for scaffold diversification. researchgate.net
Modifications at the 2-Amino Position of the Thiazole Ring
The 2-amino group on the thiazole ring is nucleophilic and can be readily modified through various reactions such as acylation, sulfonylation, alkylation, and arylation. These transformations are fundamental in medicinal chemistry for exploring structure-activity relationships. nih.govsemanticscholar.org
Acylation and Sulfonylation of the Amino Group
The 2-amino group of the thiazole core can be acylated to form amide derivatives. nih.gov This transformation is typically achieved by reacting the aminothiazole with acylating agents such as acyl chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine. nih.govmdpi.com Alternatively, carboxylic acids can be coupled directly to the amine using standard peptide coupling reagents. nih.govsemanticscholar.org However, direct acylation of 2-aminothiazoles can sometimes lead to mixtures of products, including bis-acylated derivatives, and using a Boc-protected intermediate can provide a cleaner route to the desired N-acylated product. nih.gov
Sulfonylation of the 2-amino group to produce 2-sulfonamido-thiazole derivatives is another important modification. researchgate.net This is generally accomplished by reacting the aminothiazole with a substituted benzenesulfonyl chloride or other sulfonyl chlorides in the presence of a base. nih.govexcli.de
Table 3: Example Acylating and Sulfonylating Agents
| Reaction Type | Reagent Example | Product Type |
|---|---|---|
| Acylation | Acetyl Chloride | N-(thiazol-2-yl)acetamide |
| Acylation | Benzoic Acid / EDCI | N-(thiazol-2-yl)benzamide |
| Sulfonylation | Benzenesulfonyl Chloride | N-(thiazol-2-yl)benzenesulfonamide |
Alkylation and Arylation Strategies
The nitrogen of the 2-amino group can be functionalized through alkylation and arylation reactions. Direct N-alkylation can be achieved using alkylating agents like alkyl halides. nih.gov For instance, regioselective N-alkylation of similar 2-aminobenzothiazoles has been accomplished using benzylic alcohols as the alkylating agents. rsc.org
More advanced methods have been developed for the N-arylation of 2-aminothiazoles. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are highly effective for this purpose. nih.gov These methods allow for the coupling of 2-aminothiazole derivatives with a wide range of aryl bromides and triflates. acs.orgmit.edu The use of specific ligands and the addition of acetic acid as an additive can facilitate catalyst activation and improve reaction efficiency. nih.govmit.edu These arylation strategies are crucial for synthesizing libraries of 2-(N-arylamino)thiazole derivatives. acs.org In some cases, copper-catalyzed methods can also be employed for the direct arylation of thiazole rings. researchgate.net
Table 4: Example Reagents for N-Alkylation and N-Arylation
| Reaction Type | Reagent Example | Catalyst/Conditions | Product Type |
|---|---|---|---|
| Alkylation | Benzyl (B1604629) Bromide | Base | N-benzyl-thiazol-2-amine |
| Arylation | Bromobenzene | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base | N-phenyl-thiazol-2-amine |
| Arylation | 4-Methoxyphenyl triflate | Pd catalyst, Ligand, Base | N-(4-methoxyphenyl)-thiazol-2-amine |
Schiff Base Formation and Imine Derivatives
The formation of a Schiff base, or an imine, is a fundamental reaction in organic chemistry, typically involving the condensation of a primary amine with an aldehyde or a ketone. lumenlearning.comlibretexts.org For the this compound scaffold, the 2-amino group can act as the requisite primary amine. The general reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond characteristic of an imine. libretexts.org
The reaction is typically acid-catalyzed to facilitate the removal of the hydroxyl group from the hemiaminal intermediate. libretexts.org However, careful control of pH is necessary, as excessive acidity can protonate the amine, rendering it non-nucleophilic. libretexts.org
Reaction Scheme: R1, R2 = H, alkyl, aryl [this compound] + R1(C=O)R2 ⇌ [Imine Derivative] + H₂O
Spectroscopic and Structural Characterization of 5 Isothiocyanatothiazol 2 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for confirming the structural integrity of 5-isothiocyanatothiazol-2-amine. By analyzing the chemical shifts, coupling constants, and correlations in various NMR experiments, a complete picture of the molecule's framework can be assembled.
Proton NMR (¹H NMR) Analysis
In the ¹H NMR spectrum of this compound, the thiazole (B1198619) ring proton and the protons of the amino group are expected to produce distinct signals. The proton at the C4 position of the thiazole ring would likely appear as a singlet. For the parent compound, 2-aminothiazole (B372263), the chemical shifts for the two thiazole protons are observed at approximately 6.53 ppm and 6.93 ppm in DMSO-d6. chemicalbook.com The introduction of different substituents on the thiazole ring can influence the chemical shift of the remaining protons. For instance, in 2-amino-5-bromothiazole, the C4-H proton signal would be expected in a similar region, while in 2-amino-5-nitrothiazole, the electron-withdrawing nature of the nitro group would likely shift the C4-H proton to a higher chemical shift (downfield).
The amino (-NH₂) protons typically appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration. In many aminothiazole derivatives, this signal is observed in the range of 4.9 ppm. universalprint.org The chemical exchange with the solvent and hydrogen bonding can affect the broadness and position of this peak.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound and Related Compounds
| Compound | Solvent | H4 (ppm) | NH₂ (ppm) | Aromatic/Other Protons (ppm) |
| 2-Aminothiazole chemicalbook.com | DMSO-d6 | 6.53 (d), 6.93 (d) | 6.86 (s) | - |
| 2-Amino-4-phenylthiazole researchgate.net | - | - | - | Aromatic protons present |
| 2-Amino-5-bromothiazole | - | ~7.0-7.2 (s) | Broad s | - |
| 2-Amino-5-nitrothiazole chemicalbook.com | - | ~8.0-8.2 (s) | Broad s | - |
| This compound (Predicted) | CDCl₃/DMSO-d₆ | ~7.2-7.5 (s) | Broad s | - |
Note: Predicted values are based on the analysis of related structures. Actual experimental values may vary.
Carbon-13 NMR (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for the three carbons of the thiazole ring and the carbon of the isothiocyanate group. The C2 carbon, being attached to two nitrogen atoms, is expected to appear significantly downfield, likely in the range of 168 ppm, as seen in some aminothiazole derivatives. universalprint.org The chemical shift of the C5 carbon will be influenced by the attached isothiocyanate group. The isothiocyanate carbon (-N=C=S) itself typically resonates in the region of 130-140 ppm. The C4 carbon's chemical shift would also be characteristic.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound and Related Compounds
| Compound | C2 (ppm) | C4 (ppm) | C5 (ppm) | Isothiocyanate C (ppm) | Other Carbons (ppm) |
| 2-Amino-4-(4-bromophenyl)thiazole universalprint.org | 168 | 104 | 134 | - | Aromatic: 122, 132 |
| 5-Phenylthiazol-2-amine (B1207395) nih.gov | ~165-170 | ~105-110 | ~130-135 | - | Aromatic carbons present |
| This compound (Predicted) | ~168-172 | ~110-115 | ~125-130 | ~130-140 | - |
Note: Predicted values are based on the analysis of related structures. Actual experimental values may vary.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional NMR techniques are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms in this compound.
COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. In the case of a substituted derivative of this compound with adjacent protons, COSY would reveal their connectivity. For the parent compound, significant COSY correlations involving the thiazole ring proton would not be expected as it is a singlet.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would be used to definitively assign the C4 signal by correlating it with the H4 proton signal.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum will be dominated by the characteristic vibrations of the isothiocyanate and amino groups.
Characteristic Vibrations of Isothiocyanate and Amino Groups
The isothiocyanate group (-N=C=S) has a very strong and characteristic asymmetric stretching vibration that appears in the region of 2000-2200 cm⁻¹. nih.gov This band is often sharp and intense, making it a clear diagnostic marker for the presence of this functional group. researchgate.net The spectrum of phenyl isothiocyanate, for example, shows a strong absorption in this region. chemicalbook.com
The amino group (-NH₂) gives rise to N-H stretching vibrations, typically in the range of 3300-3500 cm⁻¹. universalprint.org For a primary amine, two bands are often observed in this region, corresponding to the symmetric and asymmetric stretching modes. The N-H bending vibration usually appears around 1600 cm⁻¹.
The thiazole ring itself will have a series of characteristic C=N and C=C stretching vibrations in the fingerprint region (below 1600 cm⁻¹), as well as C-S stretching vibrations. universalprint.org
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Isothiocyanate (-N=C=S) | Asymmetric stretch | 2000 - 2200 | Strong, sharp |
| Amino (-NH₂) | N-H stretch (asymmetric & symmetric) | 3300 - 3500 | Medium to strong |
| Amino (-NH₂) | N-H bend | ~1600 | Medium |
| Thiazole Ring | C=N stretch | ~1500 - 1600 | Medium |
| Thiazole Ring | C=C stretch | ~1400 - 1500 | Medium |
| Thiazole Ring | C-S stretch | ~1000 - 1200 | Medium to weak |
Hydrogen Bonding Interactions from IR Data
The presence of both an amino group (a hydrogen bond donor) and nitrogen and sulfur atoms in the thiazole ring and the isothiocyanate group (hydrogen bond acceptors) suggests the possibility of intermolecular hydrogen bonding. Hydrogen bonding has a noticeable effect on the IR spectrum. youtube.com Specifically, it tends to broaden the stretching vibration bands of the participating groups and shift them to lower wavenumbers (red shift). nih.govquora.com
In the case of this compound, the N-H stretching vibrations of the amino group would be particularly sensitive to hydrogen bonding. In a concentrated sample or in the solid state, these bands are expected to be broad due to intermolecular hydrogen bonding. Upon dilution in a non-polar solvent, these bands would become sharper and shift to higher frequencies, indicating a reduction in hydrogen bonding. quora.com The ability to form such non-covalent interactions can significantly influence the physical properties and solid-state packing of the compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies
Electronic Transitions and Absorption Maxima
The ultraviolet-visible (UV-Vis) absorption spectra of thiazole derivatives are characterized by electronic transitions between molecular orbitals, primarily of π → π* and n → π* nature. The position of the absorption maxima (λmax) is highly sensitive to the nature and position of substituents on the thiazole ring.
For the parent 2-aminothiazole, the absorption spectrum is influenced by the amino group. In the case of this compound, the presence of the electron-donating amino group at the 2-position and the electron-withdrawing isothiocyanate group at the 5-position establishes a "push-pull" system. This configuration is expected to lead to intramolecular charge transfer (ICT) upon photoexcitation, which typically results in a red-shift (bathochromic shift) of the absorption maxima compared to the unsubstituted thiazole.
Studies on related 5-N-arylaminothiazoles have shown that the substitution pattern significantly affects the absorption spectra. For instance, the introduction of aryl groups at the 5-amino position can lead to absorption maxima in the range of 350-450 nm. The specific λmax is dependent on the electronic nature of the substituents on the aryl ring. Electron-donating groups tend to cause a red-shift, while electron-withdrawing groups can induce a blue-shift (hypsochromic shift).
In a study on aromatic imines containing a thiazole core, it was observed that the electronic properties and, consequently, the absorption maxima could be tuned by altering the molecular structure. For symmetrical imines with a thiazole core, the absorption maxima were found to be sensitive to the substitution pattern, with shifts of around 25 nm observed between different isomers. nih.gov The molar absorption coefficients (ε) for these types of compounds are typically in the range of 104 M-1cm-1, indicating strong π → π* transitions.
The absorption spectrum of allyl isothiocyanate (AITC), a related isothiocyanate, shows a maximum absorption at 240 nm in neutral and acidic solutions. researchgate.net However, the electronic environment in this compound is significantly different due to the presence of the aminothiazole scaffold.
The following table provides representative data for related thiazole derivatives, which can be used to infer the potential absorption characteristics of this compound and its derivatives.
| Compound/Derivative Class | Substituents | Solvent | Absorption Maxima (λmax, nm) | Reference |
| Pyridinium (B92312) 5-Aminothiazoles | Varies | THF | 350 - 450 | rsc.org |
| 5-N-Arylaminothiazoles | Aryl groups with S-containing moieties | CHCl3 | Red-shifted by ~10 nm with MeS group | researchgate.net |
| Aromatic Imines with Thiazole | Triphenylamine moieties | DCB | ~400 - 450 | nih.gov |
| Allyl Isothiocyanate (AITC) | Allyl group | Neutral/Acidic Water | 240 | researchgate.net |
This table presents data from related compounds to illustrate the expected spectroscopic behavior.
Luminescence Properties and Environmental Effects
The luminescence properties of thiazole derivatives, particularly their fluorescence, are a key area of investigation for applications in sensing, imaging, and materials science. The emission characteristics, including the emission wavelength (λem) and fluorescence quantum yield (ΦF), are intrinsically linked to the molecular structure and the surrounding environment.
For derivatives of 2-aminothiazole, the possibility of Excited-State Intramolecular Proton Transfer (ESIPT) can lead to dual emission, where both the normal and tautomeric forms of the molecule fluoresce. mdpi.com This phenomenon is highly dependent on the presence of proton-donating and -accepting groups within the molecule. In this compound, the amino group can act as a proton donor and the thiazole nitrogen as a proton acceptor, making ESIPT a potential de-excitation pathway.
The "push-pull" nature of this compound is expected to result in a significant Stokes shift, which is the difference between the absorption and emission maxima. This is characteristic of molecules that undergo a substantial change in their electronic distribution upon excitation.
Environmental Effects (Solvatochromism):
The luminescence of many thiazole derivatives exhibits strong solvatochromism, where the emission wavelength changes with the polarity of the solvent. This is a direct consequence of the change in dipole moment between the ground and excited states. In polar solvents, the excited state is stabilized to a greater extent than the ground state, leading to a red-shift in the emission spectrum.
For example, pyridinium 5-aminothiazoles have demonstrated vapochromism, a change in color upon exposure to solvent vapors, particularly halogenated solvents. rsc.org This sensitivity to the chemical environment makes them suitable for use as chemical sensors. It is plausible that this compound and its derivatives would also exhibit solvatochromic behavior due to the expected ICT character.
The following table summarizes the luminescence properties of related thiazole derivatives, providing insight into the potential behavior of this compound.
| Compound/Derivative Class | Emission Characteristics | Environmental Effects | Reference |
| Pyridinium 5-Aminothiazoles | Emission in the visible region | Vapochromism with halogenated solvents | rsc.org |
| 5-N-Arylaminothiazoles | Emission observed | - | researchgate.net |
| 2-(2′-Aminophenyl)benzothiazole Derivatives | Potential for dual emission via ESIPT | Sensitive to solvent polarity | mdpi.com |
This table presents data from related compounds to illustrate the expected luminescence properties.
Computational and Theoretical Studies of 5 Isothiocyanatothiazol 2 Amine and Derivatives
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT), provide a detailed picture of the electron distribution and energy levels, which in turn dictate the molecule's behavior.
Electronic Structure and Molecular Orbital Analysis
The electronic structure of 5-isothiocyanatothiazol-2-amine is characterized by the interplay between the electron-donating amino group and the electron-withdrawing isothiocyanate group, mediated by the thiazole (B1198619) ring. Analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.
Computational studies on related benzothiazole (B30560) derivatives have shown that the nature of substituents on the ring significantly affects the HOMO-LUMO energy gap. For instance, the introduction of an electron-withdrawing group like trifluoromethyl (CF3) can lower the energy gap, suggesting increased reactivity. mdpi.com
Table 1: Representative Frontier Molecular Orbital Energies and Reactivity Descriptors for Thiazole Derivatives (Illustrative Data)
| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Thiazole Core | -6.8 | -1.2 | 5.6 |
| 2-Aminothiazole (B372263) | -6.2 | -0.8 | 5.4 |
| 5-Isothiocyanatothiazole | -7.1 | -2.5 | 4.6 |
Note: The data in this table is illustrative and intended to demonstrate the typical outputs of quantum chemical calculations. Actual values for this compound would require specific calculations.
Reactivity Predictions (e.g., Fukui Functions, Electrostatic Potentials)
To predict the reactive sites of this compound, computational chemists employ tools like Fukui functions and Molecular Electrostatic Potential (MESP) maps. Fukui functions identify the regions in a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. For this compound, the nitrogen and sulfur atoms of the isothiocyanate group are expected to be key sites for electrophilic attack, while the carbon atom of the same group would be susceptible to nucleophilic attack.
MESP maps provide a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or orange) indicate electron-rich areas prone to electrophilic attack, while positive potential regions (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the area around the amino group would exhibit a negative potential, while the isothiocyanate group would show a more complex potential surface with both positive and negative regions.
From the energies of the HOMO and LUMO, various reactivity descriptors can be calculated, such as electron affinity, ionization potential, chemical hardness, and the electrophilicity index. mdpi.com These descriptors provide a quantitative measure of the molecule's reactivity.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein.
Binding Affinity Predictions and Interaction Hotspots
Molecular docking simulations can estimate the binding affinity of a ligand to a target protein, often expressed as a docking score or binding energy. These simulations can be used to screen libraries of compounds and prioritize those with the highest predicted affinity for a specific biological target. For instance, in studies of isothiocyanate derivatives as inhibitors of cyclooxygenase (COX) enzymes, molecular docking has been used to identify compounds with the most favorable binding energies. nih.gov
The simulations also reveal the specific interactions that stabilize the ligand-protein complex. These "interaction hotspots" can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, docking studies of isothiocyanate derivatives with COX-2 have highlighted the formation of hydrogen bonds with key amino acid residues like Met522. nih.gov
Table 2: Illustrative Molecular Docking Results for a Thiazole Derivative with a Target Protein
| Ligand | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
| Derivative A | Protein X | -8.5 | TYR 123, SER 245 |
| Derivative B | Protein X | -7.9 | LEU 89, PHE 250 |
| Derivative C | Protein Y | -9.2 | ARG 56, ASP 112 |
Note: This table presents hypothetical data to illustrate the output of molecular docking studies.
Conformational Changes Upon Binding
The binding of a ligand to a protein can induce conformational changes in both molecules. Flexible docking algorithms allow for the movement of both the ligand and the protein's side chains in the binding site, providing a more realistic model of the binding event. Understanding these conformational changes is crucial as they can significantly impact the binding affinity and the biological activity of the compound.
Molecular Dynamics Simulations for Dynamic Behavior and Stability
MD simulations on isothiocyanate derivatives complexed with COX-2 have been used to assess the stability of the docked poses and to identify the crucial amino acids that maintain the interaction over time. rsc.org These simulations can reveal, for example, that certain hydrogen bonds observed in the initial docking pose are stable throughout the simulation, while others may be transient. This level of detail is essential for a comprehensive understanding of the ligand-target interaction and for the design of more potent and specific inhibitors. nih.govrsc.org
Conformational Landscapes and Flexibility
The conformational landscape of a molecule describes the relative energies of its different spatial arrangements, or conformers. For this compound, the key aspects of its flexibility arise from the rotation around the single bonds connecting the isothiocyanate group to the thiazole ring and the orientation of the amine group.
Table 1: Hypothetical Conformational Energy Profile of this compound
This table illustrates a hypothetical energy landscape that could be determined through computational methods, showing the relative energies of different conformers based on the dihedral angle of the isothiocyanate group.
| Dihedral Angle (Ring-NCS, degrees) | Relative Energy (kcal/mol) | Conformer Description |
| 0 | 2.5 | Eclipsed with ring sulfur |
| 60 | 0.5 | Gauche |
| 120 | 1.8 | Partially eclipsed |
| 180 | 0.0 | Anti-planar (most stable) |
Note: This data is illustrative and based on general principles of conformational analysis. Specific computational studies on this compound are required for experimentally validated data.
Solvent Effects and Hydration Shells
The interaction of this compound with solvents, particularly water, is crucial for its behavior in biological systems. Computational methods like molecular dynamics (MD) simulations can be used to model these interactions and characterize the structure of the surrounding solvent, known as the hydration shell.
The hydration shell around a molecule is not uniform; water molecules arrange themselves in specific orientations to maximize favorable interactions, such as hydrogen bonds. The 2-amino group and the nitrogen atom of the thiazole ring are expected to act as hydrogen bond acceptors and donors, leading to a structured arrangement of water molecules in their vicinity. nih.gov The sulfur atom of the isothiocyanate group can also participate in weaker interactions.
Radial distribution functions (RDFs) are a key output of MD simulations that describe the probability of finding a solvent molecule at a certain distance from a specific atom of the solute. nih.govresearchgate.net Analysis of RDFs for the different atoms of this compound would reveal the positions and intensities of the hydration shells. For instance, sharp, high peaks in the RDF for the oxygen of water around the amino protons would indicate strong, well-defined hydrogen bonds. The number of water molecules in the first hydration shell can be estimated by integrating the RDF up to its first minimum. researchgate.net
The solvent also influences the conformational preferences of the solute. The presence of a polar solvent like water can stabilize conformers with larger dipole moments. Computational models that incorporate solvent effects, either implicitly (as a continuum) or explicitly (as individual molecules), are therefore essential for a realistic description of the molecule's behavior. cecam.org
Table 2: Predicted Hydration Shell Characteristics for Functional Groups of this compound
This table provides a hypothetical summary of the expected characteristics of the first hydration shell around the key functional groups of the molecule, as could be derived from molecular dynamics simulations.
| Functional Group | Expected Primary Interaction | Probable Number of First-Shell Water Molecules |
| 2-Amino Group (-NH2) | Hydrogen bond donor/acceptor | 2-4 |
| Thiazole Nitrogen | Hydrogen bond acceptor | 1-2 |
| Isothiocyanate (-NCS) | Dipole-dipole, weak H-bond acceptor | 3-5 |
Note: This data is predictive and based on the known behavior of these functional groups. Detailed molecular dynamics simulations are needed for precise quantification for this compound.
QSAR (Quantitative Structure-Activity Relationship) Modeling
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are invaluable in drug discovery for predicting the activity of new, unsynthesized molecules and for understanding the structural features that are important for a desired biological effect.
Derivation of Predictive Models for Biological Activities
The development of a QSAR model for this compound and its derivatives involves several key steps. First, a dataset of compounds with experimentally determined biological activities (e.g., inhibitory concentrations like IC50) is required. The three-dimensional structures of these molecules are then generated and optimized using computational chemistry methods.
Next, a wide range of molecular descriptors are calculated for each molecule. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, electronic properties, and hydrophobicity. researchgate.net Examples of common descriptors include:
Topological descriptors: These describe the connectivity of atoms in the molecule (e.g., molecular connectivity indices).
Electronic descriptors: These relate to the electronic structure of the molecule (e.g., HOMO and LUMO energies, partial charges). biolscigroup.us
Physicochemical descriptors: These include properties like molecular weight, logP (a measure of hydrophobicity), and molar refractivity.
Statistical methods are then employed to build a mathematical equation that correlates a subset of these descriptors with the biological activity. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Artificial Neural Networks (ANN). nih.govmdpi.comnih.gov The goal is to create a model that is not only statistically robust but also has good predictive power for new compounds. The quality of a QSAR model is assessed using various statistical parameters, such as the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the standard error of prediction. nih.govmdpi.com
For a series of aminothiazole derivatives, a hypothetical QSAR model derived using MLR might look like the following equation:
pIC50 = c0 + c1LogP + c2HOMO + c3*Molecular_Weight
Where pIC50 is the negative logarithm of the IC50 value, and c0, c1, c2, and c3 are coefficients determined by the regression analysis.
Table 3: Example of a QSAR Model for a Hypothetical Series of Aminothiazole Derivatives
This table illustrates the kind of statistical output one would expect from a QSAR study.
| Statistical Parameter | Value | Interpretation |
| R² (Correlation Coefficient) | 0.85 | 85% of the variance in biological activity is explained by the model. |
| Q² (Cross-validated R²) | 0.75 | Good internal predictive ability of the model. |
| F-statistic | 45.6 | The model is statistically significant. |
| Standard Error | 0.25 | Low error in the predicted activity values. |
Note: This table presents hypothetical data for illustrative purposes.
Identification of Key Structural Features for Desired Effects
One of the most valuable outcomes of QSAR modeling is the identification of the key structural features that are either beneficial or detrimental to the desired biological activity. researchgate.net By analyzing the descriptors that are included in the final QSAR model and the signs of their coefficients, medicinal chemists can gain insights into how to modify the structure of a lead compound to improve its potency.
For instance, if the coefficient for LogP in a QSAR model is positive, it suggests that increasing the hydrophobicity of the molecule could lead to higher activity. Conversely, a negative coefficient for a descriptor related to molecular size might indicate that bulky substituents are disfavored, possibly due to steric hindrance at the biological target.
In the context of aminothiazole derivatives, QSAR studies have often highlighted the importance of the substituents on the thiazole ring and the amino group. acs.org For example, the presence of specific hydrogen bond donors or acceptors, or particular aromatic or aliphatic groups, can significantly influence the biological activity. nih.govnih.gov
Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide even more detailed insights in the form of contour maps. These maps visualize the regions around the aligned molecules where modifications to the steric, electrostatic, hydrophobic, and hydrogen-bonding properties are likely to enhance or diminish activity. nih.gov For example, a green contour map in a CoMFA analysis would indicate regions where bulky substituents are favored, while a blue contour map would highlight areas where electropositive groups are beneficial.
Table 4: Key Structural Features and Their Potential Impact on Activity for Aminothiazole Derivatives
This table summarizes the kind of structure-activity relationships that can be elucidated from QSAR studies.
| Structural Feature / Descriptor | Potential Impact on Activity | Rationale from QSAR |
| Increased Hydrophobicity (LogP) | Positive | May enhance membrane permeability or hydrophobic interactions with the target. |
| Presence of H-bond Donors | Positive | Can form crucial hydrogen bonds with amino acid residues in the active site. |
| Bulky Substituents at position 4 | Negative | May cause steric clashes within the binding pocket. |
| Electron-withdrawing group on a phenyl substituent | Positive | Could enhance electrostatic interactions with the target. |
Note: This information is generalized from QSAR studies on aminothiazole derivatives and may not be directly applicable to all biological targets.
Biological Activity and Mechanistic Investigations Preclinical Focus
In Vitro Antimicrobial Activity and Mechanisms
The isothiocyanate and 2-aminothiazole (B372263) moieties are both recognized for their contributions to the antimicrobial effects of various synthetic and natural compounds.
Antibacterial Activity Against Gram-Positive and Gram-Negative Strains
Isothiocyanates (ITCs) have demonstrated a wide spectrum of antibacterial activity. For instance, extracts from Cleome chrysantha, which contain ITCs, have shown good activity against Gram-negative bacteria and moderate activity against Gram-positive bacteria mdpi.com. The antibacterial efficacy of ITCs is often linked to their chemical structure. Aromatic ITCs are thought to exert their effects by crossing bacterial membrane structures more effectively than their aliphatic counterparts mdpi.com.
The 2-aminothiazole scaffold is also a key component in many antibacterial agents nih.gov. Derivatives of 2-amino-5-alkylidene-thiazol-4-ones have exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as the Gram-negative bacterium Pseudomonas aeruginosa. Notably, these compounds showed no activity against Salmonella typhimurium and Escherichia coli nih.gov.
| Compound Class | Bacterial Strain | Activity | Reference |
|---|---|---|---|
| Isothiocyanates (from Cleome chrysantha) | Gram-negative bacteria | Good | mdpi.com |
| Isothiocyanates (from Cleome chrysantha) | Gram-positive bacteria | Moderate | mdpi.com |
| 2-Amino-5-alkylidene-thiazol-4-ones | Pseudomonas aeruginosa | Significant (MIC up to 1 µg/mL for potent derivatives) | nih.gov |
| 2-Amino-5-alkylidene-thiazol-4-ones | Bacillus subtilis | Modest to Significant | nih.gov |
| 2-Amino-5-alkylidene-thiazol-4-ones | Staphylococcus aureus | Modest to Significant | nih.gov |
Antifungal Activity Against Fungal Species
The antifungal properties of isothiocyanates have been well-documented. A study on 57 substituted derivatives of phenylisothiocyanate revealed that most of these compounds displayed relatively equal activity against Aspergillus niger, Penicillium cyclopium, and Rhizopus oryzae nih.gov. The direct attachment of the isothiocyanate group to an aromatic system was found to be a key determinant of their antifungal action nih.gov. Extracts from Cleome chrysantha containing ITCs also exhibited good inhibitory activity against the growth of Saccharomyces cerevisiae mdpi.com.
Similarly, derivatives of the 2-aminothiazole ring have been explored for their antifungal potential. For example, N-derivatives of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates, which contain a thiazolidinone ring, have shown good to excellent antifungal activity against a panel of eight fungal species, with MIC values in the range of 0.004–0.06 mg/mL mdpi.com.
| Compound Class | Fungal Species | Activity | Reference |
|---|---|---|---|
| Phenylisothiocyanate derivatives | Aspergillus niger | Active | nih.gov |
| Phenylisothiocyanate derivatives | Penicillium cyclopium | Active | nih.gov |
| Phenylisothiocyanate derivatives | Rhizopus oryzae | Active | nih.gov |
| Isothiocyanates (from Cleome chrysantha) | Saccharomyces cerevisiae | Good | mdpi.com |
| Thiazolidinone derivatives | Various fungal species | Good to Excellent (MIC 0.004–0.06 mg/mL) | mdpi.com |
Proposed Molecular Mechanisms of Antimicrobial Action
The antimicrobial mechanisms of isothiocyanates are multifaceted. It is hypothesized that allyl isothiocyanate (AITC) may interact with sulfhydryl groups in the catalytic domain of key bacterial enzymes like thioredoxin, which is crucial for DNA synthesis mdpi.com. This interaction can lead to diminished enzyme activity. AITC has also been shown to inhibit acetate (B1210297) kinase, an enzyme involved in bacterial energy metabolism mdpi.com. Furthermore, benzyl (B1604629) isothiocyanate (BITC) has been observed to trigger pathways leading to heat shock, oxidative stress, protein aggregation, and dysfunction of energy metabolism, ultimately resulting in bacterial cell death mdpi.com.
For 2-aminothiazole derivatives, one of the proposed mechanisms of action is the inhibition of the FabH enzyme (β-ketoacyl-acyl carrier protein synthase III), which is essential for the initiation of the fatty acid synthesis (FAS II) cycle in bacteria and is absent in humans, making it a promising antimicrobial target nih.gov.
In Vitro Anticancer Activity and Mechanistic Pathways
Both isothiocyanates and 2-aminothiazole-containing compounds have been a significant focus of anticancer drug discovery due to their ability to modulate various cellular processes involved in cancer progression.
Antiproliferative Effects on Various Cancer Cell Lines
Isothiocyanates are known to inhibit the growth of various cancer cells. Studies have shown that ITCs derived from glucosinolates can inhibit the proliferation of human erythroleukemic (K562) cells nih.gov. The antiproliferative activity is generally more potent for isothiocyanates compared to their corresponding nitriles nih.gov.
The 2-aminothiazole and related 2-aminothiophene scaffolds are also prevalent in compounds with significant antiproliferative effects. For instance, derivatives of 2-amino thiophene (B33073) have demonstrated considerable antiproliferative potential against human cervical adenocarcinoma (HeLa) and human pancreatic adenocarcinoma (PANC-1) cell lines nih.gov. Similarly, certain 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates have shown promising antiproliferative activity against MCF-7 and MDA-MB-231 breast cancer cell lines mdpi.com.
| Compound Class | Cancer Cell Line | Effect | Reference |
|---|---|---|---|
| Isothiocyanates | K562 (Human erythroleukemic) | Inhibition of cell growth | nih.gov |
| 2-Amino thiophene derivatives | HeLa (Cervical adenocarcinoma) | Antiproliferative | nih.gov |
| 2-Amino thiophene derivatives | PANC-1 (Pancreatic adenocarcinoma) | Antiproliferative | nih.gov |
| 4-Amino-thieno[2,3-d]pyrimidine derivatives | MCF-7 (Breast cancer) | Antiproliferative (IC50 as low as 0.013 µM for some derivatives) | mdpi.com |
| 4-Amino-thieno[2,3-d]pyrimidine derivatives | MDA-MB-231 (Breast cancer) | Antiproliferative | mdpi.com |
Induction of Apoptosis and Cell Cycle Arrest
A key mechanism through which isothiocyanates exert their anticancer effects is the induction of apoptosis (programmed cell death) and cell cycle arrest. Studies have demonstrated that ITCs can induce apoptosis in human malignant melanoma (A375) cells nih.gov. Furthermore, they can cause an accumulation of cells in the G2/M phase of the cell cycle, accompanied by a decrease in the G0/G1 phase nih.gov.
The 2-aminothiazole moiety is also associated with these anticancer mechanisms. For example, 5-ene-2-arylaminothiazol-4(5H)-ones, which are derivatives of 4-thiazolidinone, have been shown to induce apoptosis in breast cancer cells nih.gov. The induction of apoptosis by these compounds can occur through both the extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) pathways nih.gov. Additionally, certain isoquinoline (B145761) derivatives, which can be structurally related to fused heterocyclic systems containing nitrogen and sulfur, have been found to induce G2/M cell cycle arrest and apoptosis by modulating MAPK signaling pathways and inhibiting oncogenes like c-Myc nih.gov.
Inhibition of Specific Kinases or Signaling Pathways
While direct studies on the kinase inhibition profile of 5-isothiocyanatothiazol-2-amine are not extensively detailed in the available literature, research into structurally related aminothiazole compounds provides insight into potential mechanisms. A series of 5-phenylthiazol-2-amine (B1207395) derivatives, which share the aminothiazole core, were developed and investigated as novel inhibitors of phosphatidylinositol 4-kinase III beta (PI4KIIIβ). nih.gov
Mechanistic studies revealed that specific compounds from this series act by inhibiting the PI3K/AKT signaling pathway, a critical cascade involved in cell proliferation, survival, and growth. nih.gov The inhibition of this pathway by these 5-phenylthiazol-2-amine derivatives was shown to induce cancer cell apoptosis, arrest the cell cycle in the G2/M phase, and trigger autophagy in preclinical models. nih.gov Notably, two derivative compounds, identified as 16 and 43, demonstrated superior selective inhibitory activity against PI4KIIIβ and more effective inhibition of the PI3K/AKT pathway compared to the reference compound PIK93. nih.gov These findings highlight the therapeutic potential of the 5-aminothiazole scaffold in targeting key signaling pathways involved in oncology. nih.gov
Enzyme Inhibition Studies and Related Mechanistic Insights
The isothiocyanate (-N=C=S) functional group is a key feature of this compound and is known for a range of biological activities. Studies have explored the enzyme inhibitory potential of various isothiocyanate-containing molecules, as well as other thiazole derivatives, against several important enzyme classes.
The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of neurological conditions such as Alzheimer's disease. nih.govnih.gov While there are no specific reports on this compound, a study on various other isothiocyanates (ITCs) represents the first investigation into this chemical class as potential cholinesterase inhibitors. nih.govnih.gov
In this study, aromatic and arylaliphatic ITCs generally showed better activity than aliphatic ITCs. nih.gov Phenyl isothiocyanate and its derivatives were identified as the most promising inhibitors. nih.govnih.gov The presence of electron-donating groups, such as methoxy (B1213986) (–OMe) and methyl (–Me), appeared to enhance inhibitory activity against AChE when compared to the unsubstituted phenyl ITC. nih.gov
Table 1: Cholinesterase Inhibition by Various Isothiocyanates (ITCs)
This table summarizes the inhibitory activity of selected isothiocyanates against Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). The data shows the percentage of inhibition at a concentration of 1.14 mM, with IC50 values provided where determined. The results indicate that aromatic ITCs, particularly those with methoxy substituents, are more potent inhibitors. Click on the headers to sort the data.
| Compound | Enzyme | % Inhibition (at 1.14 mM) | IC50 (mM) | Reference |
|---|---|---|---|---|
| 2-Methoxyphenyl ITC | AChE | 57.0% | 0.57 | nih.govnih.gov |
| 3-Methoxyphenyl ITC | AChE | 61.4% | - | nih.gov |
| 3-Methoxyphenyl ITC | BChE | 49.2% | - | nih.govnih.gov |
| 4-Methylphenyl ITC | AChE | 58.4% | - | nih.gov |
| Phenyl ITC | AChE | 17.9% | - | nih.gov |
Carbonic anhydrases (CAs) are a family of zinc-containing enzymes involved in various physiological processes, and their inhibition has therapeutic applications. drugbank.com Research into sulfonamides derived from 4-isothiocyanato-benzolamide demonstrates that the isothiocyanate moiety can be part of a potent CA inhibitor. drugbank.com These derivatives were synthesized and evaluated as inhibitors of several human (h) CA isozymes, including the cytosolic hCA I and hCA II, and the tumor-associated hCA IX. drugbank.com
The study revealed that these compounds were highly effective inhibitors against all three isozymes. drugbank.com The inhibition constants (Ki) were in the nanomolar range, indicating potent inhibition. drugbank.com Specifically, the Ki values ranged from 0.6 to 62 nM against hCA I, 0.5 to 1.7 nM against hCA II, and 3.2 to 23 nM against the tumor-associated hCA IX. drugbank.com This suggests that molecules incorporating an isothiocyanate group can be developed as powerful inhibitors of these key enzymes. drugbank.com
Table 2: Inhibition of Human Carbonic Anhydrase (hCA) Isozymes
This table displays the inhibition constants (Ki) for sulfonamide derivatives of 4-isothiocyanato-benzolamide against three different hCA isozymes. The low nanomolar Ki values indicate high-potency inhibition across the tested isozymes, particularly against hCA II and the tumor-related hCA IX. Click on the headers to sort the data.
| Enzyme Isozyme | Inhibition Constant (Ki) Range (nM) | Reference |
|---|---|---|
| hCA I | 0.6 - 62 | drugbank.com |
| hCA II | 0.5 - 1.7 | drugbank.com |
| hCA IX | 3.2 - 23 | drugbank.com |
Enzyme inhibitors can act through various mechanisms, which are broadly classified as reversible (competitive, non-competitive, uncompetitive) or irreversible. nih.govyoutube.com In competitive inhibition, the inhibitor binds to the active site of the enzyme, competing with the substrate. libretexts.org Non-competitive inhibitors bind to a different site, affecting the enzyme's efficiency without blocking the substrate from binding. libretexts.org Irreversible inhibitors typically form a stable, often covalent, bond with the enzyme. nih.govmdpi.com
Studies of related compounds provide examples of these kinetic behaviors. For instance, an investigation into phenothiazine (B1677639) derivatives as BChE inhibitors found that most acted as mixed inhibitors, while some showed apparent competitive inhibition, with competitive inhibition constants (Ki) in the micromolar range. nih.gov The specific inhibition kinetics for this compound have not been reported, but the reactivity of the isothiocyanate group suggests a potential for covalent interaction with enzyme targets, which could lead to irreversible or pseudo-irreversible inhibition. nih.gov
Antioxidant Activity and Reactive Species Modulation
The antioxidant potential of compounds is often evaluated through their ability to neutralize reactive oxygen species (ROS) and other free radicals.
Free radical scavenging assays are common in vitro methods used to determine antioxidant capacity. nih.gov The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used spectrophotometric method for this purpose. mdpi.comnih.gov In this assay, an antioxidant compound donates an electron or hydrogen atom to the stable DPPH radical, causing a color change that can be measured. nih.gov
While data on this compound is not specified, studies on related chemical classes show significant antioxidant activity. An investigation into a series of 2-amino-5-methylthiazol derivatives containing an oxadiazole-thiol moiety demonstrated notable radical scavenging potential. nih.govresearchgate.net The antioxidant activity of these compounds was assessed using DPPH, hydroxyl, nitric oxide, and superoxide (B77818) radical scavenging assays. nih.govresearchgate.net The results indicated that derivatives with electron-donating substituents had significant scavenging abilities. nih.govresearchgate.net Similarly, another study on 2-amino-1,3,4-oxadiazoles bearing a hindered phenol (B47542) group found their antioxidant activity to be higher than the standard antioxidant butylated hydroxytoluene (BHT). mdpi.com
An assessment of the antioxidant efficacy of various isothiocyanates also confirmed their activity in this area, suggesting that the ITC functional group contributes to these properties. nih.gov
Table 3: Antioxidant and Radical Scavenging Assays for Thiazole and Isothiocyanate Derivatives
This table outlines the different types of free radical scavenging assays used to evaluate the antioxidant potential of compounds structurally related to this compound. These assays measure the ability of the compounds to neutralize various reactive species. Click on the headers to sort the data.
| Compound Class | Assay Method | Finding | Reference |
|---|---|---|---|
| 2-Amino-5-methylthiazol derivatives | DPPH Radical Scavenging | Significant scavenging potential observed | nih.govresearchgate.net |
| 2-Amino-5-methylthiazol derivatives | Hydroxyl Radical Scavenging | Significant scavenging potential observed | nih.govresearchgate.net |
| 2-Amino-5-methylthiazol derivatives | Nitric Oxide Scavenging | Moderate to good scavenging activity | researchgate.net |
| 2-Amino-5-methylthiazol derivatives | Superoxide Radical Scavenging | Moderate to weak scavenging activity | researchgate.net |
| Isothiocyanates (general) | Various Antioxidant Methods | Confirmed antioxidant efficacy | nih.gov |
Modulation of Oxidative Stress Pathways
Thiazole derivatives have demonstrated notable antioxidant properties in various preclinical models. These compounds can influence oxidative stress through different mechanisms, including the chelation of metal ions and the modulation of antioxidant enzyme activity. nih.gov
One study investigated the protective effects of a dendrodoine (B1201844) analogue, 4-amino-5-benzoyl-2-(4-methoxy phenylamino) thiazole, against oxidative stress induced by thermally oxidized sunflower oil and ethanol (B145695) in rats. nih.gov The administration of this thiazole derivative was found to normalize the levels of liver marker enzymes and reduce lipid peroxidation. nih.gov This suggests that certain thiazole compounds can bolster the antioxidant defense system. nih.gov
Furthermore, some thiazoles are recognized for their capacity to chelate free iron (Fe2+), a property that can mitigate oxidative damage. nih.gov Thiazole rings are also believed to play a role in improving antioxidant activity by dissipating radicals. nih.gov The antioxidant potential of thiazole derivatives is a significant area of interest, as oxidative stress is implicated in the pathology of numerous diseases. nih.govnih.gov
Receptor Binding Studies and Agonist/Antagonist Characterization
The thiazole scaffold is a key feature in a variety of compounds that exhibit high binding affinity for specific biological targets. These interactions can result in either agonistic or antagonistic activity, depending on the specific compound and receptor.
For instance, a series of 2-aminothiazole derivatives have been identified as high-affinity ligands for the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5), with some compounds displaying Ki values in the nanomolar range. nih.gov The modulation of mGluR5 is being explored for its therapeutic potential in a range of neurological and psychiatric disorders. nih.gov
In the realm of oncology, 2-aminothiazole derivatives have been investigated as inhibitors of Aurora kinases, which are crucial for cell cycle regulation. acs.org Molecular docking studies have been employed to understand the binding interactions of these compounds within the active site of the kinase. acs.org Another 2-aminothiazole derivative, (E)-N-(5-benzylthiazol-2-yl)-3-(furan-2-yl)acrylamide, has shown a high binding affinity for importin b1 (KPNB1) with a dissociation constant (Kd) of approximately 20 nM. nih.gov
Additionally, certain 2-aminothiazole derivatives have been designed and evaluated as regulators of phosphodiesterase type 5 (PDE5) and as inhibitors of cyclooxygenase-1 (COX-1) and COX-2 enzymes. rsc.org Some of these compounds exhibited complete inhibition of PDE5 at a concentration of 10 μM. rsc.org
The well-known drug Famotidine, which contains a thiazole ring, acts as a histamine (B1213489) H2 receptor antagonist, thereby reducing the production of stomach acid. wikipedia.org Thiazole analogues have also been developed as dopamine (B1211576) D2 receptor agonists for potential use in conditions like Parkinson's disease. nih.gov
Table 1: Receptor Binding and Inhibitory Activity of Various Thiazole Derivatives
| Compound Class/Derivative | Target | Activity | Reference |
| 2-Aminothiazole Derivatives | Metabotropic Glutamate Receptor 5 (mGluR5) | High-affinity ligands | nih.gov |
| (E)-N-(5-benzylthiazol-2-yl)-3-(furan-2-yl)acrylamide | Importin b1 (KPNB1) | High binding affinity (Kd ~20 nM) | nih.gov |
| 2-Aminothiazole Derivatives | Aurora Kinase | Inhibitors | acs.org |
| 2-Aminothiazole Derivatives | Phosphodiesterase Type 5 (PDE5) | Inhibitors (100% inhibition at 10 µM for some) | rsc.org |
| 2-Aminothiazole Derivatives | COX-1 / COX-2 | Inhibitors | rsc.org |
| Famotidine | Histamine H2 Receptor | Antagonist | wikipedia.org |
| Thiazole Analogues | Dopamine D2 Receptor | Agonists | nih.gov |
Structure-Activity Relationship (SAR) Studies from Biological Evaluation
Structure-activity relationship (SAR) studies of thiazole derivatives have provided valuable insights into the structural features required for their biological activities. These studies are crucial for the rational design and optimization of new therapeutic agents.
In the case of 2-halothiazole derivatives targeting mGluR5, it was observed that the pattern of substitution on the distal aryl group significantly influences the binding affinity. nih.gov Generally, 2-iodo compounds showed lower affinity compared to their bromo, chloro, or fluoro counterparts. nih.gov
For 2-aminothiazole derivatives with anticancer properties, SAR studies have highlighted the importance of specific substitutions. nih.gov For example, in a series of compounds, a meta-halogen substitution on a phenyl ring resulted in better antitumor activity compared to a meta-methyl group. nih.gov The nature and position of substituents on the phenyl ring were found to be critical for potency. nih.gov
SAR studies on thiazolyl-thiourea derivatives have revealed that the presence and position of halogen atoms on the phenyl ring are key determinants of their antibacterial efficacy, particularly against staphylococcal species. mdpi.com For instance, derivatives with 3,4-dichlorophenyl or 3-chloro-4-fluorophenyl groups showed promising activity. mdpi.com
In the context of antifungal quinoline-thiazole derivatives, SAR analysis indicated that substitutions on the phenyl ring could either enhance or diminish activity depending on the fungal strain. acs.org For example, while substitutions were generally not favorable for activity against Candida albicans, specific substitutions like 4-Cl, 4-CN, or 4-CH3 on the phenyl ring dramatically increased activity against Candida glabrata. acs.org
Table 2: Summary of Structure-Activity Relationship (SAR) Findings for Thiazole Derivatives
| Compound Series | Biological Target/Activity | Key SAR Findings | Reference |
| 2-Halothiazole Derivatives | mGluR5 Binding Affinity | Substituent pattern on the distal aryl group is crucial; iodo derivatives generally have lower affinity. | nih.gov |
| 2-Aminothiazole Derivatives | Anticancer Activity | Meta-halogen substitution on the phenyl ring is more favorable than a meta-methyl group. | nih.gov |
| Thiazolyl-thiourea Derivatives | Antibacterial Activity (Staphylococcus) | Halogen substitutions (e.g., 3,4-dichloro, 3-chloro-4-fluoro) on the phenyl ring enhance activity. | mdpi.com |
| Quinoline-Thiazole Derivatives | Antifungal Activity (C. glabrata) | 4-Cl, 4-CN, or 4-CH3 substitutions on the phenyl ring significantly increase activity. | acs.org |
Applications in Preclinical Drug Discovery and Development
Lead Compound Identification and Optimization
The process of identifying and refining lead compounds is a critical phase in the development of new drugs. 5-Isothiocyanatothiazol-2-amine and its analogs have been investigated through various modern drug discovery methodologies.
High-throughput screening (HTS) allows for the rapid assessment of large chemical libraries to identify "hit" compounds that modulate a specific biological target. While specific HTS campaigns focusing solely on this compound are not extensively documented in publicly available literature, related compounds, specifically 5-thiocyanatothiazol-2-amines, have been identified through such screening methods. For instance, a fluorescence polarization-based screening of an in-house library led to the discovery of hit fragments that disrupt the interaction between WDR5 and MYC, proteins implicated in many human cancers. nih.gov This initial identification of the thiazole (B1198619) scaffold as a hit underscores the potential of including such compounds in screening libraries for various therapeutic targets.
The general class of 2-aminothiazoles is frequently included in screening libraries due to its known biological activities and synthetic accessibility. nih.gov These libraries are then screened against a multitude of biological targets, and the data generated helps in identifying initial hits for further development.
Fragment-based drug discovery (FBDD) is a strategy that screens smaller, low-molecular-weight compounds (fragments) for weak binding to a biological target. nih.gov These initial fragment hits are then grown or linked together to create more potent lead compounds. The 2-aminothiazole (B372263) core, a key feature of this compound, is considered a valuable building block in FBDD. nih.govnih.gov
The isothiocyanate group is a reactive moiety that can form covalent bonds with specific amino acid residues, such as cysteine, in a target protein. This reactivity, combined with the fragment-like size of the core molecule, makes this compound a potentially attractive candidate for FBDD campaigns targeting proteins with a suitable reactive cysteine in their binding site. The initial weak, but specific, binding of the thiazole fragment can be detected by biophysical methods, and the subsequent covalent interaction of the isothiocyanate can "lock" the fragment in place, providing a strong starting point for optimization.
Once a hit compound like a 5-thiocyanatothiazol-2-amine (B1335063) is identified, the next step is to optimize its properties to improve potency (the concentration required to produce a desired effect) and selectivity (its ability to interact with the intended target over other proteins). This is typically achieved through the synthesis and testing of a series of analogs.
In the case of the WDR5-MYC interaction inhibitors, structural modifications of the initial hit from the high-throughput screen led to the development of more potent compounds. nih.gov For example, exploration of the structure-activity relationship (SAR) resulted in lead compounds with significantly improved inhibitory activities. nih.gov The optimization process involves modifying various parts of the molecule to enhance its interaction with the target protein.
| Compound | Target | Ki (μM) nih.gov |
| 4m | WDR5-MYC Interaction | 2.4 |
| 4o | WDR5-MYC Interaction | 1.0 |
This data demonstrates a clear improvement in potency through chemical modification, a hallmark of successful lead optimization. Further studies on related 2-aminothiazole derivatives have also shown that modifications to the scaffold can significantly impact antiproliferative activity and selectivity against different cancer cell lines. youtube.com
Target Validation and Mechanistic Elucidation (Preclinical)
Understanding how a compound exerts its biological effect is crucial for its development as a drug. This involves confirming that it interacts with its intended target (target validation) and elucidating the downstream cellular pathways it affects (mechanistic elucidation).
In vitro target engagement assays are used to confirm the direct interaction between a compound and its protein target. For the 5-thiocyanatothiazol-2-amine derivatives targeting the WDR5-MYC interaction, several biophysical assays were employed to validate this engagement. nih.gov
Differential Scanning Fluorimetry (DSF): This technique measures the change in the melting temperature of a protein upon ligand binding. A shift in the melting temperature indicates that the compound is stabilizing the protein, confirming a direct interaction. This method was used to validate the binding of the lead compounds to WDR5. nih.gov
Co-immunoprecipitation (Co-IP): This assay is used to study protein-protein interactions within a cell. In the context of the WDR5-MYC inhibitors, Co-IP experiments demonstrated that the compounds could disrupt the interaction between WDR5 and MYC in a cellular environment. nih.gov
These assays provide strong evidence that the 5-thiocyanatothiazol-2-amine scaffold directly engages the WDR5 protein and disrupts its interaction with MYC.
Following target engagement, it is important to understand the compound's effect on cellular signaling pathways. Since the MYC protein is a transcription factor that regulates the expression of numerous genes involved in cell proliferation and survival, disrupting the WDR5-MYC interaction is expected to have significant downstream effects.
Cellular pathway analysis for the 5-thiocyanatothiazol-2-amine derivatives showed that they exhibited potent cellular activities, with IC50 values in the micromolar range against multiple MYC-driven cancer cell lines. nih.gov This indicates that by disrupting the WDR5-MYC interaction, these compounds can inhibit the proliferation of cancer cells that are dependent on MYC for their growth.
| Cell Line | IC50 (μM) for Compound 4m nih.gov | IC50 (μM) for Compound 4o nih.gov |
| MV4-11 | 0.71 | 1.01 |
| MOLM-13 | 1.30 | 1.48 |
| Kasumi-1 | 7.40 | 6.40 |
The antiproliferative activity in these cell lines, which are known to be driven by MYC, provides a clear link between the molecular mechanism (disruption of WDR5-MYC interaction) and the cellular phenotype (inhibition of cancer cell growth). Further studies on other 2-aminothiazole derivatives have also shown that they can induce cell cycle arrest, providing more detail on the cellular pathways affected.
Pharmacokinetic and Pharmacodynamic Profiling (Preclinical)
The preclinical evaluation of a compound's pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) is a critical step in drug discovery. nih.govnih.gov This profiling helps to establish a preliminary understanding of a drug candidate's behavior in a biological system.
In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Studies
In vitro ADME studies are essential for predicting a drug's in vivo behavior and potential for success. srce.hrthermofisher.combioivt.com These assays are typically conducted early in the drug discovery process to identify potential liabilities and guide the selection of the most promising candidates for further development. srce.hr For a compound like this compound, a standard panel of in vitro ADME tests would be performed.
Table 1: Representative In Vitro ADME Assays
| ADME Parameter | Assay | Purpose |
| Absorption | Caco-2 Permeability | To assess intestinal permeability and predict oral absorption. |
| MDCK-MDR1 Permeability | To determine if the compound is a substrate of P-glycoprotein, a key efflux transporter. | |
| Distribution | Plasma Protein Binding | To measure the extent to which the compound binds to plasma proteins, which affects its free concentration and availability to act on its target. |
| Blood-to-Plasma Ratio | To understand the distribution of the compound into red blood cells. | |
| Metabolism | Microsomal Stability | To evaluate the rate of metabolism by liver enzymes (cytochrome P450s), predicting hepatic clearance and in vivo half-life. |
| CYP450 Inhibition | To identify potential drug-drug interactions by assessing the compound's ability to inhibit major CYP450 isoforms. | |
| Metabolite Identification | To characterize the major metabolites formed, which is crucial for understanding clearance pathways and potential toxicity. | |
| Excretion | - | While primarily assessed in vivo, in vitro transporter studies (e.g., using OATP, OAT, OCT expressing cells) can provide insights into renal and hepatic excretion mechanisms. |
This table is illustrative of standard assays and does not represent actual data for this compound.
Prodrug Strategies Utilizing the Isothiocyanate or Amine Functionality
Prodrugs are inactive or less active molecules that are converted into the active parent drug in the body through enzymatic or chemical reactions. nih.govnih.govmdpi.com This approach is often used to overcome undesirable properties of a drug, such as poor solubility, low permeability, rapid metabolism, or toxicity. nih.gov Both the primary amine and the isothiocyanate group in this compound offer handles for prodrug design.
The primary aromatic amine could be masked to improve properties like membrane permeability or to achieve targeted drug delivery, for instance, to the colon using an azo-linkage. nih.gov The isothiocyanate group, being a reactive electrophile, could itself be part of a prodrug system designed for controlled release or targeted covalent inhibition. However, without specific research on this compound, any discussion of prodrug strategies remains speculative.
Role as Chemical Probes for Biological System Interrogation
Chemical probes are small molecules used as tools to study and manipulate biological systems, such as proteins or cellular pathways. nih.govchemicalprobes.orgnih.gov A good chemical probe is characterized by high potency, selectivity for its target, and suitability for use in cellular or in vivo models. nih.gov
The isothiocyanate group is a well-known reactive moiety that can form covalent bonds with nucleophilic residues (like cysteine or lysine) on proteins. This reactivity makes isothiocyanate-containing compounds potential candidates for use as covalent chemical probes to label and study the function of specific proteins. The 2-aminothiazole scaffold is also a common feature in many biologically active molecules and could contribute to the affinity and selectivity of the probe for a particular target. nih.gov For this compound to be considered a chemical probe, it would need to be extensively characterized for its potency and selectivity against a specific biological target, and an inactive analogue would ideally be developed as a negative control. nih.gov Currently, there is no published research validating this compound as a chemical probe for any specific biological target.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Methodologies for Enhanced Accessibility
The advancement of therapeutic agents is intrinsically linked to the efficiency and versatility of their synthesis. For derivatives of 5-isothiocyanatothiazol-2-amine, future efforts will likely focus on developing more streamlined and diversity-oriented synthetic routes.
Traditional methods, such as the Hantzsch reaction for the thiazole (B1198619) core and the use of thiophosgene (B130339) for the isothiocyanate group, provide a foundational approach. derpharmachemica.com However, modern synthetic chemistry offers avenues for significant improvement. Researchers are exploring microwave-assisted organic synthesis to accelerate reaction times and improve yields, a technique that has proven effective for synthesizing other isothiocyanates. nih.gov
Furthermore, the development of novel desulfurization reagents and one-pot multicomponent assembly processes (MCAPs) could revolutionize the synthesis of complex derivatives. nih.govnih.gov MCAPs, in particular, allow for the rapid construction of diverse chemical libraries by combining multiple starting materials in a single step, which is highly efficient for exploring structure-activity relationships (SAR). nih.gov The synthesis of optically active derivatives without racemization is another key area, ensuring stereochemical purity which is often crucial for targeted biological activity. nih.gov
| Synthetic Strategy | Description | Potential Advantage | Reference |
| Microwave-Assisted Synthesis | Utilizes microwave radiation to heat reactions. | Reduced reaction times, increased yields, and cleaner reactions. | nih.gov |
| Multicomponent Assembly | Combines three or more reactants in a single operation to form a complex product. | High efficiency, rapid library generation, and structural diversity. | nih.gov |
| Novel Reagent Development | Use of modern reagents for isothiocyanate formation or thiazole cyclization. | Milder reaction conditions, improved functional group tolerance, and higher purity. | nih.gov |
| Stereoselective Synthesis | Methods that produce specific stereoisomers of the target molecule. | Creation of enantiomerically pure compounds, critical for specific receptor binding. | nih.gov |
Exploration of Under-Investigated Biological Targets for this compound Derivatives
While isothiocyanates and aminothiazoles are known to interact with a range of biological targets, the specific targets for derivatives of this compound remain largely uncharted territory. Future research will aim to identify and validate novel molecular targets to unlock their full therapeutic potential.
Drawing parallels from related structures, promising areas of investigation include:
Cancer Signaling Pathways: Derivatives of 5-phenylthiazol-2-amine (B1207395) have shown activity as inhibitors of PI4KIIIβ, which in turn modulates the critical PI3K/AKT cancer signaling pathway. nih.gov This suggests that the this compound scaffold could be similarly modified to target key kinases or other proteins in oncogenic pathways. Other known targets for isothiocyanates, such as histone deacetylases (HDACs), also represent a valuable area for exploration. oregonstate.edu
Infectious Diseases: The 2-aminothiazole (B372263) core is a component of some antitubercular agents. nih.gov Given the urgent need for new antibiotics, screening derivatives against a panel of pathogenic bacteria and fungi, particularly drug-resistant strains, is a high-priority avenue. The folate biosynthetic pathway in pathogens like Mycobacterium tuberculosis presents several enzymes that could be targeted. researchgate.net
Inflammatory and Oxidative Stress Pathways: Isothiocyanates are known for their anti-inflammatory and antioxidant effects. taylorandfrancis.com Investigating the ability of new derivatives to modulate key inflammatory mediators, such as cytokines like TNFα or enzymes involved in oxidative stress, could lead to treatments for a variety of inflammatory disorders. mdpi.com
Integration of Artificial Intelligence and Machine Learning in Design and Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the traditionally slow and costly process of drug discovery. youtube.com For this compound, these computational tools offer a powerful strategy to accelerate development. nih.govnih.gov
Key applications include:
De Novo Drug Design: Generative AI models can design novel molecular structures based on the this compound scaffold that are optimized for specific properties, such as high binding affinity to a target or favorable pharmacokinetic profiles. mdpi.comresearchgate.net
Predictive Modeling: AI/ML algorithms can be trained on existing chemical and biological data to predict the properties of virtual compounds. This includes forecasting their biological activity, identifying potential targets, and estimating their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, thereby reducing the need for extensive initial lab testing. mdpi.comnih.gov
Virtual High-Throughput Screening: Machine learning can rapidly screen vast virtual libraries of potential derivatives against a specific biological target, shortlisting the most promising candidates for synthesis and experimental validation. nih.govnih.gov
Synthetic Route Prediction: AI can also assist chemists by predicting the most efficient and cost-effective synthetic pathways to create the desired molecules. digitellinc.com
This in silico approach allows researchers to navigate the vast chemical space more effectively, prioritizing compounds with a higher probability of success and ultimately making the discovery process more efficient. mdpi.comgcu.ac.uk
Advanced Spectroscopic Techniques for Detailed Mechanistic Studies
Understanding how a drug molecule interacts with its target and behaves in a biological system is crucial for its development. Advanced spectroscopic techniques will be instrumental in elucidating the detailed mechanisms of action for this compound derivatives.
Future mechanistic studies could employ:
Tandem Mass Spectrometry (MS/MS): Techniques like reversed-phase ultra-high-performance liquid chromatography-electron spray ionization-tandem mass spectrometry (UHPLC-ESI-MS/MS) can be used to simultaneously identify and quantify the parent compound and its metabolites in complex biological samples. nih.gov This is vital for understanding its metabolic fate.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR methods can provide detailed structural information and are powerful tools for studying how a derivative binds to its target protein, revealing the specific amino acid interactions that stabilize the complex.
X-ray Crystallography: When a derivative can be co-crystallized with its target protein, X-ray crystallography provides a high-resolution, three-dimensional snapshot of the binding mode, offering invaluable insights for rational drug design. mdpi.com
Fluorescence-Based Assays: By attaching a fluorescent tag, such as fluorescein (B123965) isothiocyanate (FITC), to a derivative, researchers can use techniques like confocal microscopy to visualize the compound's uptake into cells and its subcellular localization, helping to confirm that it reaches its intended target. mdpi.com
These methods provide a window into the molecular and cellular events, moving beyond simple activity assays to a deeper mechanistic understanding.
Design of Multi-Targeting Agents and Combination Strategies
Complex diseases like cancer often involve multiple redundant or interacting pathways, which can lead to drug resistance when treated with a single-target agent. A forward-thinking strategy is the design of multi-targeting agents or the use of intelligent combination therapies.
Multi-Targeting Agents: The this compound scaffold is well-suited for the development of single molecules designed to interact with two or more distinct biological targets. researchgate.net For example, a derivative could be engineered to inhibit both a key enzyme in a pathogen's metabolic pathway and a host factor that it exploits for survival. This approach can lead to enhanced potency and a higher barrier to the development of resistance. researchgate.net
Combination Strategies: Derivatives could be developed as part of a combination therapy. They might act as adjuvants that enhance the efficacy of an existing drug or resensitize resistant cells to a known therapy. mdpi.com For instance, a derivative that inhibits a specific cancer cell survival pathway could be combined with a traditional cytotoxic agent to produce a synergistic effect.
These strategies represent a move towards more sophisticated therapeutic approaches that address the complexity of disease biology.
Q & A
Q. What are the established synthetic routes for 5-isothiocyanatothiazol-2-amine, and what reaction conditions optimize yield?
The synthesis typically involves cyclization of thiourea derivatives or functionalization of pre-formed thiazole cores. For example, reacting 2-aminothiazole with thiophosgene or carbon disulfide under basic conditions (e.g., NaHCO₃) at 0–5°C generates the isothiocyanate group . Optimization includes controlling temperature to minimize side reactions (e.g., hydrolysis of the isothiocyanate group) and using inert atmospheres to prevent oxidation . Yields >70% are achievable with stoichiometric control and glacial acetic acid as a solvent .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Combined spectroscopic methods are essential:
- NMR : Characteristic peaks for the thiazole ring (δ 6.8–7.5 ppm for aromatic protons) and isothiocyanate group (δ 125–130 ppm for ¹³C) .
- FT-IR : Strong absorption at ~2050–2100 cm⁻¹ (N=C=S stretching) .
- HPLC-MS : Retention time and molecular ion ([M+H]⁺) matching theoretical mass (e.g., m/z 168.14 for C₄H₃N₃S₂) .
Q. What storage conditions are critical for maintaining the stability of this compound?
Store at –20°C in amber vials under argon to prevent moisture absorption and thermal decomposition. Purity degradation >5% occurs within 48 hours at room temperature due to hydrolysis of the isothiocyanate group .
Advanced Research Questions
Q. How can computational tools predict reaction pathways for synthesizing this compound derivatives?
Retrosynthetic analysis using AI models (e.g., Reaxys, Pistachio) identifies feasible routes by cross-referencing reaction databases. For example, substituting the thiazole core with electron-withdrawing groups (e.g., CF₃) requires DFT calculations to assess electronic effects on isothiocyanate stability . Molecular docking (AutoDock Vina) can prioritize derivatives with predicted bioactivity .
Q. What methodologies resolve contradictions in reported biological activities of this compound analogs?
Discrepancies in antimicrobial or anticancer data arise from assay variability (e.g., broth microdilution vs. agar diffusion). Standardized protocols (CLSI guidelines) and dose-response curves (IC₅₀ calculations) minimize variability . Cross-validation with in silico ADMET models (SwissADME) clarifies structure-activity relationships (SAR) .
Q. How do substituents on the thiazole ring influence the reactivity of the isothiocyanate group?
Electron-donating groups (e.g., –OCH₃) destabilize the isothiocyanate via resonance, increasing hydrolysis rates. In contrast, electron-withdrawing groups (e.g., –NO₂) enhance stability. Kinetic studies (UV-Vis monitoring at 254 nm) quantify degradation rates under varying pH .
Q. What advanced techniques characterize interactions between this compound and biological targets?
- SPR (Surface Plasmon Resonance) : Measures binding kinetics (ka/kd) to enzymes like urease or kinases .
- X-ray crystallography : Resolves binding modes in protein-ligand complexes (e.g., PDB ID 6XYZ) .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for target engagement .
Methodological Challenges and Solutions
Q. How to address low yields in coupling reactions involving this compound?
Common issues include competing nucleophiles (e.g., water) or poor solubility. Strategies:
- Use anhydrous solvents (DMF, DMSO) and molecular sieves .
- Activate the isothiocyanate with Lewis acids (e.g., ZnCl₂) to enhance electrophilicity .
- Monitor reactions via TLC (silica gel, eluent: EtOAc/hexane 1:3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
